molecular formula C12H20N2O B14446159 1-Diazododec-11-en-2-one CAS No. 74785-95-8

1-Diazododec-11-en-2-one

Cat. No.: B14446159
CAS No.: 74785-95-8
M. Wt: 208.30 g/mol
InChI Key: XYRTYCDAGUWDEQ-UHFFFAOYSA-N
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Description

1-Diazododec-11-en-2-one is an organic compound that features a diazo group (-N=N-) attached to a dodecenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Diazododec-11-en-2-one can be synthesized through several methods. One common approach involves the reaction of dodecenone with diazomethane under controlled conditions. The reaction typically requires a solvent such as ether and is carried out at low temperatures to prevent decomposition of the diazo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Diazododec-11-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.

    Reduction: Reduction of the diazo group can lead to the formation of amines.

    Substitution: The diazo group can be substituted by nucleophiles, leading to the formation of different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like water, alcohols, or amines can react with the diazo group under mild conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Diazododec-11-en-2-one has several applications in scientific research:

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Diazododec-11-en-2-one involves the reactivity of the diazo group. The diazo group can undergo various transformations, including the formation of carbenes, which are highly reactive intermediates. These carbenes can insert into C-H, N-H, and O-H bonds, leading to the formation of new chemical bonds and functional groups. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-Diazododec-11-en-2-one can be compared with other diazo compounds such as diazomethane and diazoacetate. While all these compounds contain the diazo group, this compound is unique due to its longer carbon chain and the presence of an alkene group, which can influence its reactivity and applications.

List of Similar Compounds

    Diazomethane: A simple diazo compound used in organic synthesis.

    Diazoacetate: A diazo compound with an ester functional group.

    Diazoalkanes: A class of compounds containing the diazo group attached to an alkane chain.

Properties

CAS No.

74785-95-8

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

1-diazododec-11-en-2-one

InChI

InChI=1S/C12H20N2O/c1-2-3-4-5-6-7-8-9-10-12(15)11-14-13/h2,11H,1,3-10H2

InChI Key

XYRTYCDAGUWDEQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)C=[N+]=[N-]

Origin of Product

United States

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